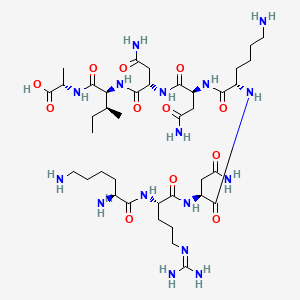
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a member of the pyrazole class of organic compounds and has a molecular formula of C10H8ClFN4.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Facile Synthesis and Conformation Analysis
Research demonstrated the synthesis of pyrazole derivatives with varied substituents, analyzing their molecular conformations and highlighting the influence of substituents on their structural properties. For instance, studies on pyrazole carbothioamide derivatives have shed light on their envelope conformation and intramolecular hydrogen bonding patterns, which could influence their reactivity and interaction with biological targets (Abdel-Wahab et al., 2013).
Regioselective Synthesis
A method focusing on the regioselective synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines was developed, emphasizing the strategic incorporation of fluorine atoms into the heterocyclic structures. This approach has implications for designing fluorescent molecules for optoelectronic applications (Szlachcic et al., 2017).
Potential Applications in Molecular Design
Organic Light-Emitting Diodes (OLEDs)
Some pyrazole derivatives, characterized by their high fluorescence intensity, have been explored as potential emitters for organic light-emitting diodes. The presence of fluorine-containing substituents has been shown to affect the electronic properties of these compounds, such as HOMO and LUMO levels, which are crucial for the performance of OLEDs (Szlachcic et al., 2017).
GPR39 Agonists Discovery
Research into GPR39, a G protein-coupled receptor, identified kinase inhibitors structurally related to pyrazole compounds as novel agonists. This discovery underscores the potential of pyrazole derivatives in modulating receptor activities, which could be beneficial in therapeutic applications (Sato et al., 2016).
Advanced Materials Development
- Anticancer Micro-Medicine: A study focused on the synthesis of a quinoline-structured prodrug encapsulated by chitosan for targeted cancer therapy. The research highlights the versatility of pyrazole-related structures in developing pH-responsive drug delivery systems that enhance the efficacy of cancer treatments (Tian et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVCDZOLBAURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427425 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | |
CAS RN |
1001757-50-1 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)










